

## Physicochemical Properties of (S,R,S)-AHPC-PEG5-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S,R,S)-AHPC-PEG5-Boc	
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For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-PEG5-Boc is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule serves as a versatile E3 ligase ligand-linker conjugate, incorporating the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a five-unit polyethylene glycol (PEG) linker terminating in a tert-butyloxycarbonyl (Boc) protected amine. The modular nature of this compound allows for its conjugation to a target protein ligand, facilitating the creation of a heterobifunctional PROTAC designed to induce the degradation of a specific protein of interest.

This technical guide provides a comprehensive overview of the known physicochemical properties of **(S,R,S)-AHPC-PEG5-Boc**, outlines detailed experimental protocols for their determination, and illustrates its mechanism of action within the broader context of PROTAC-mediated protein degradation.

## **Core Physicochemical Properties**

Precise, experimentally determined data for the solubility, lipophilicity (LogP), and stability of **(S,R,S)-AHPC-PEG5-Boc** are not readily available in the public domain. The following table summarizes the fundamental molecular properties and includes placeholders for key physicochemical parameters, which would be determined using the experimental protocols detailed in the subsequent section.



Property	Value	Reference
Molecular Formula	C40H62N4O11S	[1]
Molecular Weight	807.01 g/mol	[1]
Canonical SMILES	CC(C) (C)OC(=O)NCCCCCOCCCC OCCOCCOCCOINVALID- LINKC(=O)N1INVALID- LINK O">C@@HC(=O)NCC2=CC= C(C=C2)C3=CSC=N3	[1]
Appearance	Solid, Light yellow to yellow	[1]
Purity	Typically >95%	[1][2]
Solubility	Data not available	
LogP (Octanol/Water)	Data not available	_
Stability	Data not available	_
Storage Conditions	Store at -20°C under a nitrogen atmosphere. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.	[1]

## **Experimental Protocols**

The following section details standardized experimental methodologies for the determination of key physicochemical properties of **(S,R,S)-AHPC-PEG5-Boc**.

# Determination of Aqueous Solubility (Kinetic and Thermodynamic)

The aqueous solubility of a compound is a critical determinant of its biological activity and formulation feasibility. Both kinetic and thermodynamic solubility assays provide valuable, complementary information.



#### a) Kinetic Solubility Assessment by Nephelometry

This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when introduced into an aqueous buffer.

 Materials: (S,R,S)-AHPC-PEG5-Boc, Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS) pH 7.4, Nephelometer, 96-well plates.

#### Protocol:

- Prepare a high-concentration stock solution of (S,R,S)-AHPC-PEG5-Boc in DMSO (e.g., 10 mM).
- In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
- Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.</li>
- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 2 hours).
- Measure the turbidity of each well using a nephelometer, which detects scattered light from precipitated particles.
- The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a blank control.
- b) Thermodynamic Solubility Assessment by Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent system and is considered the gold standard.

Materials: (S,R,S)-AHPC-PEG5-Boc, PBS (pH 7.4), n-octanol (pre-saturated with PBS),
 Shaker, Centrifuge, High-Performance Liquid Chromatography (HPLC) system.



#### · Protocol:

- Add an excess amount of solid (S,R,S)-AHPC-PEG5-Boc to a vial containing a known volume of PBS (pH 7.4).
- Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After incubation, centrifuge the suspension to pellet the undissolved solid.
- Carefully collect an aliquot of the clear supernatant.
- Determine the concentration of (S,R,S)-AHPC-PEG5-Boc in the supernatant using a validated HPLC method with a standard curve.
- The measured concentration represents the thermodynamic solubility.

## **Determination of Lipophilicity (LogP)**

The partition coefficient (LogP) between n-octanol and water is a widely used measure of a molecule's lipophilicity, which influences its permeability, solubility, and metabolic stability.

Shake-Flask Method for LogP Determination

- Materials: (S,R,S)-AHPC-PEG5-Boc, n-octanol (pre-saturated with PBS), PBS (pH 7.4, pre-saturated with n-octanol), Centrifuge, HPLC system.
- Protocol:
  - Prepare a stock solution of **(S,R,S)-AHPC-PEG5-Boc** in either PBS or n-octanol.
  - Add a known volume of the stock solution to a vial containing known volumes of both noctanol and PBS.
  - Seal the vial and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
  - Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.



- Carefully sample an aliquot from both the n-octanol and the PBS layers.
- Determine the concentration of the compound in each phase using HPLC.
- Calculate the LogP using the formula: LogP = log10 ( [Concentration in octanol] / [Concentration in aqueous phase] ).

## Assessment of Metabolic Stability

The stability of a PROTAC linker in the presence of metabolic enzymes is crucial for its in vivo efficacy. An in vitro assay using human liver microsomes (HLM) is a standard method to assess metabolic liability.

Metabolic Stability in Human Liver Microsomes (HLM)

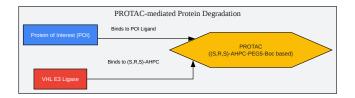
- Materials: (S,R,S)-AHPC-PEG5-Boc, Human Liver Microsomes (HLM), NADPH regenerating system, Phosphate buffer (pH 7.4), Acetonitrile with an internal standard, LC-MS/MS system.
- Protocol:
  - Prepare a working solution of (S,R,S)-AHPC-PEG5-Boc in a buffer with a low percentage of organic solvent.
  - In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C.
  - Initiate the metabolic reaction by adding the NADPH regenerating system and the (S,R,S) AHPC-PEG5-Boc working solution.
  - Incubate the reaction at 37°C.
  - At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold solution of acetonitrile containing an internal standard.
  - Centrifuge the samples to precipitate the proteins.
  - Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound, (S,R,S)-AHPC-PEG5-Boc.

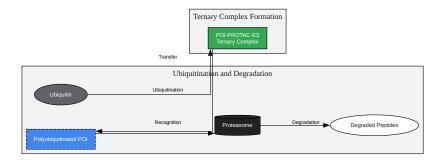


 Plot the natural logarithm of the percentage of remaining compound against time to determine the degradation rate constant and calculate the in vitro half-life (t1/2).

## **Visualization of Mechanism and Workflow**

The following diagrams illustrate the general mechanism of action for a PROTAC incorporating a linker like **(S,R,S)-AHPC-PEG5-Boc** and a typical experimental workflow for its characterization.

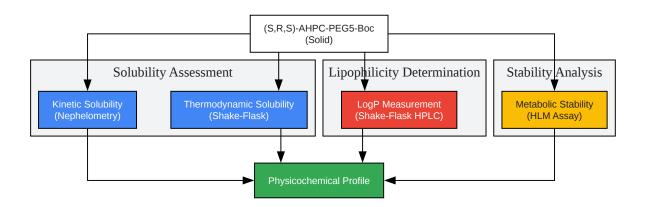






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Caption: PROTAC Mechanism of Action.



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Caption: Physicochemical Characterization Workflow.

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#### References

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- To cite this document: BenchChem. [Physicochemical Properties of (S,R,S)-AHPC-PEG5-Boc: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8137048#physicochemical-properties-of-s-r-s-ahpc-peg5-boc]

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